molecular formula C9H12FN B2885197 (2S)-2-(3-Fluorophenyl)propan-1-amine CAS No. 2248210-08-2

(2S)-2-(3-Fluorophenyl)propan-1-amine

Cat. No.: B2885197
CAS No.: 2248210-08-2
M. Wt: 153.2
InChI Key: XDGLXAPWDQVMTK-SSDOTTSWSA-N
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Description

(2S)-2-(3-Fluorophenyl)propan-1-amine is a chiral amine building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a fluorinated aromatic ring and a chiral propan-1-amine chain, makes it a valuable scaffold for the synthesis of more complex, biologically active molecules. The incorporation of fluorine into organic compounds is a well-established strategy in drug design, as it can profoundly influence a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity to targets . The specific stereochemistry of the (2S) enantiomer is particularly crucial for research aimed at studying stereospecific interactions with biological systems. This compound is intended for use as a key intermediate or precursor in exploratory research and pre-clinical development. It is strictly for laboratory use and must be handled by qualified professionals. All products are for Research Use Only and are not intended for diagnostic or therapeutic applications. Note: Specific details on the biological activity, mechanism of action, or pharmacokinetic data for this exact compound are not available in the current search results. The provided description focuses on the general research utility of such fluorinated chiral building blocks.

Properties

IUPAC Name

(2S)-2-(3-fluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLXAPWDQVMTK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3-Fluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-fluorobenzaldehyde.

    Reduction: The aldehyde group in 3-fluorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic hydrogenation processes to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-(3-Fluorophenyl)propan-1-amine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products:

    Oxidation: Formation of 3-fluorophenylacetone or 3-fluorobenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (2S)-2-(3-Fluorophenyl)propan-1-amine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems and its role as a ligand for certain receptors.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen Type and Position
  • 3-Fluorophenyl vs. 3-Chloro-2-Fluorophenyl :
    • 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS 1797306-72-9) introduces a chlorine atom at the ortho position alongside fluorine. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric interactions and binding affinity in enzyme pockets .
    • 2-(3-Bromo-2-fluorophenyl)propan-1-amine (CAS 1505230-37-4) replaces chlorine with bromine, further increasing steric bulk and polarizability, which could impact solubility and membrane permeability .
Fluorine vs. Trifluoromethyl Groups
  • (S)-N-((R)-1-(naphthalen-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)propan-1-amine (CAS 2059891-96-0) features a trifluoromethyl group instead of a single fluorine.
Fluorine vs. Methyl Groups
  • 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine (CAS 787585-32-4) adds a methyl group at the para position.

Backbone Modifications

Propan-1-amine vs. Cyclopropanamine
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS 220352-38-5) replaces the propan-1-amine backbone with a cyclopropane ring. The rigid cyclopropane structure imposes conformational constraints, which may improve selectivity for certain targets, such as monoamine oxidases or neurotransmitter receptors .
Amine vs. Amide Derivatives
  • Safinamide ((2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide, CAS 202825-46-5) introduces a propanamide group and a benzyl ether-linked 3-fluorophenyl moiety. This modification enhances MAO-B inhibitory activity, making it clinically effective in Parkinson’s disease .

Stereochemical Considerations

  • (2S)-2-(3,5-Dimethylphenyl)pyrrolidinyl Derivatives (e.g., LY2456302) highlight the importance of the (2S) configuration in kappa opioid receptor antagonism. The stereochemistry of (2S)-2-(3-fluorophenyl)propan-1-amine may similarly dictate its interaction with chiral biological targets .

Pharmacological and Physicochemical Profiles

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted)
This compound C₉H₁₂FN 167.2 ~1.8 (estimated)
Safinamide C₁₇H₁₉FN₂O₂ 302.34 2.5 (reported)
2-(3-Bromo-2-fluorophenyl)propan-1-amine C₉H₁₀BrF₂N 232.1 ~2.3

Biological Activity

(2S)-2-(3-Fluorophenyl)propan-1-amine, commonly known as a fluorinated phenylpropylamine, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. The introduction of a fluorine atom on the phenyl ring enhances the compound's binding affinity and selectivity for various biological targets, making it a valuable subject for research into its therapeutic applications.

The molecular formula for this compound is C9H12FN, with a molecular weight of approximately 155.20 g/mol. The structure features a chiral center at the carbon adjacent to the amine group, which can influence its biological activity.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. The fluorine atom enhances the compound’s ability to bind to specific receptors, potentially modulating their activity. This interaction can lead to various physiological effects, including alterations in neurotransmitter release and receptor activation.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Neurotransmitter Modulation : It has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This modulation could have implications for treating neurological disorders.
  • Antitumor Activity : Preliminary studies suggest potential anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Antimicrobial Properties : There is ongoing research into its efficacy against various bacterial strains, where it may act as an enzyme inhibitor.

Neurotransmitter Interaction

A study explored the binding affinity of this compound to dopamine receptors. Results indicated that the compound exhibited higher binding affinity compared to non-fluorinated analogs, suggesting enhanced pharmacological potential in treating disorders like Parkinson's disease and schizophrenia .

Anticancer Research

In vitro studies demonstrated that this compound induced apoptosis in several cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death. This property highlights its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Studies

Research assessing the antimicrobial activity of this compound revealed significant inhibition of bacterial growth in several strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve inhibition of bacterial enzymes critical for cell wall synthesis .

Comparative Analysis with Similar Compounds

Compound NameStructure FeatureBiological Activity
(2S)-2-(4-Fluorophenyl)propan-1-amineFluorine at para positionSimilar neurotransmitter modulation
(2S)-2-(2-Fluorophenyl)propan-1-amineFluorine at ortho positionVarying receptor selectivity
(2S)-2-(3-Chlorophenyl)propan-1-amineChlorine instead of fluorineDifferent pharmacokinetic properties

The unique positioning of the fluorine atom in this compound influences its chemical reactivity and biological activity compared to its analogs. This distinct feature contributes to its potential therapeutic applications across various domains.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H NMR confirms proton environments (e.g., splitting patterns for the chiral center), ¹⁹F NMR identifies fluorine substitution on the phenyl ring.
  • Chiral HPLC : Validates enantiomeric purity using columns like Chiralcel OD.
  • Mass spectrometry (MS) : ESI-MS or GC-MS confirms molecular weight (C₉H₁₂FN: 153.20 g/mol).
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtained .

How does the 3-fluorophenyl group influence biological target interactions compared to chloro or bromo analogs?

Advanced
The 3-fluorophenyl moiety enhances binding via:

  • Electrostatic interactions : Fluorine’s electronegativity stabilizes dipole interactions with receptor residues.
  • Metabolic stability : Fluorine reduces oxidative metabolism compared to chloro/bromo analogs.
  • Hydrophobic packing : Smaller size improves fit into hydrophobic pockets.
    Methodological validation :
  • Perform surface plasmon resonance (SPR) to compare binding affinities.
  • Use molecular docking (AutoDock Vina) to visualize interactions with targets like serotonin transporters or nitric oxide synthases .

What stability considerations are critical for storing this compound?

Q. Basic

  • Storage conditions : Under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Desiccation : Use silica gel to minimize hydrolysis.
  • Purity monitoring : Regular HPLC checks detect degradation products (e.g., imines or oxidized amines).
  • Light protection : Amber vials prevent photodegradation of the fluorophenyl group .

How can discrepancies in reported biological activities of this compound be systematically resolved?

Q. Advanced

  • Control variables : Standardize enantiomeric purity (≥98% ee), solvent traces (e.g., residual DMF), and assay conditions (pH, temperature).
  • Orthogonal assays : Compare in vitro enzyme inhibition (e.g., MAO-A) with in vivo behavioral models (e.g., forced swim test for antidepressant activity).
  • Meta-analysis : Use tools like RevMan to aggregate data and identify confounding factors (e.g., batch-to-batch variability) .

What impurities are common in synthesis, and how are they removed?

Q. Basic

  • Major impurities : Unreacted ketone, (2R)-enantiomer, and reduction byproducts (e.g., secondary alcohols).
  • Purification methods :
    • Flash chromatography : Silica gel with ethyl acetate/hexane gradients.
    • Recrystallization : Use ethanol/water mixtures.
    • Distillation : For volatile byproducts under reduced pressure.
  • Analytical QC : GC-MS or LC-MS identifies impurities ≥0.1% .

Which computational methods predict the pharmacokinetic properties of this compound?

Q. Advanced

  • ADME prediction : Tools like SwissADME estimate logP (∼2.1), solubility (∼3.2 mg/mL), and CYP450 metabolism.
  • Molecular dynamics (MD) : Simulate blood-brain barrier permeability (e.g., GROMACS).
  • QSAR models : Correlate structural descriptors (e.g., polar surface area) with bioavailability.
  • Docking studies : Identify potential off-target interactions using the Protein Data Bank (PDB) .

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